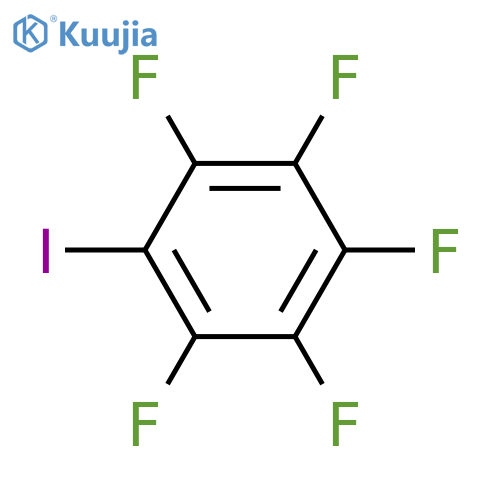

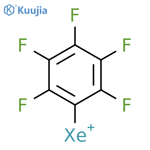

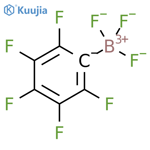

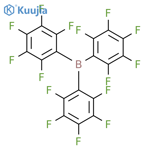

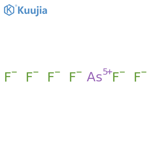

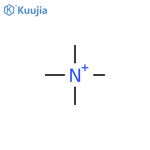

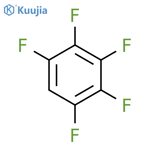

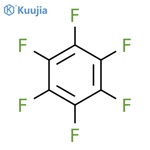

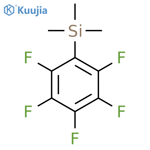

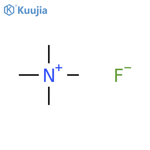

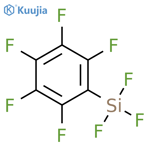

Aromatic fluoro derivatives. LXXXVI. Direct addition of pentavalent iodine to fluoro-containing benzenes. Generation of pentafluorophenyltrifluoroiodonium cation

,

Zhurnal Organicheskoi Khimii,

1980,

16(6),

1256-63